4-Amino-2-chloro-3-fluorophenol

Description

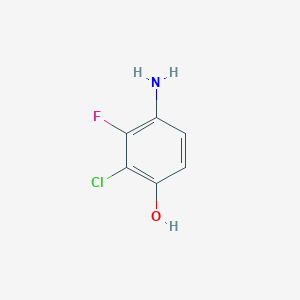

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-chloro-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-5-4(10)2-1-3(9)6(5)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIRBFCWDDTCEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630604 | |

| Record name | 4-Amino-2-chloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003710-18-6 | |

| Record name | 4-Amino-2-chloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-2-chloro-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-Amino-2-chloro-3-fluorophenol, a valuable substituted aminophenol intermediate in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of direct literature for this specific compound, this guide leverages established methodologies for structurally analogous compounds to propose a robust two-step synthesis. The detailed experimental protocols and compiled quantitative data are intended to serve as a foundational resource for researchers in organic synthesis and medicinal chemistry.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step reaction sequence, commencing with the nitration of 2-chloro-3-fluorophenol, followed by the reduction of the resulting nitro intermediate.

Caption: Proposed two-step synthesis pathway for this compound.

This pathway is strategically designed based on common and well-documented organic transformations. The initial nitration step introduces a nitro group at the 4-position of the phenol ring, directed by the activating hydroxyl group and the existing halogen substituents. The subsequent reduction of the nitro group to a primary amine is a high-yielding and clean transformation, often accomplished through catalytic hydrogenation.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar halogenated and nitrated aromatic compounds. Researchers should consider these as starting points and may need to optimize conditions for the specific substrates.

Step 1: Synthesis of 2-Chloro-3-fluoro-4-nitrophenol (Nitration)

This procedure details the electrophilic nitration of 2-chloro-3-fluorophenol using a standard mixed acid (nitric and sulfuric acid) method.

Materials:

-

2-chloro-3-fluorophenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-chloro-3-fluorophenol in a suitable organic solvent like dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the cooled solution of the starting material over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-3-fluoro-4-nitrophenol.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (Reduction)

This protocol describes the reduction of the nitro group of 2-chloro-3-fluoro-4-nitrophenol to a primary amine via catalytic hydrogenation.

Materials:

-

2-chloro-3-fluoro-4-nitrophenol

-

Methanol or Ethanol

-

Palladium on Carbon (Pd/C, 5% or 10%) or Raney Nickel

-

Hydrogen gas

-

Celite or other filter aid

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator) or a flask with a balloon filled with hydrogen

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Dissolve 2-chloro-3-fluoro-4-nitrophenol in methanol or ethanol in a suitable hydrogenation vessel.

-

Carefully add a catalytic amount of Palladium on Carbon (typically 5-10 mol%) or Raney Nickel to the solution.

-

Seal the reaction vessel and purge it with nitrogen or argon before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

-

Once the starting material is consumed, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the solvent used in the reaction.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by recrystallization or column chromatography.

Quantitative Data

The following tables summarize typical quantitative data for analogous nitration and reduction reactions, providing a benchmark for the synthesis of this compound. It is important to note that actual yields and purities may vary depending on the specific reaction conditions and the scale of the synthesis.

Table 1: Analogous Nitration Reactions of Substituted Phenols

| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorophenol | HNO₃/H₂SO₄ | Acetic Acid | 20-25 | 2 | 90 | Generic |

| 2-Fluorophenol | HNO₃/H₂SO₄ | Acetic Anhydride | 0-5 | 1 | 85 | Generic |

| 2,4-Dichlorophenol | HNO₃ | Dichloromethane | 0 | 1.5 | 92 | Generic |

Table 2: Analogous Reduction of Substituted Nitrophenols

| Starting Material | Reducing Agent/Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) | Reference |

| 4-Chloro-2-nitrophenol | H₂ / Pd/C | Methanol | 1 | 25 | >95 | Generic |

| 2-Fluoro-4-nitrophenol | H₂ / Raney Ni | Ethanol | 3 | 25 | 98 | Generic |

| o-Fluoronitrobenzene | H₂ / Pd-C | Ethanol/Water | 0.4-0.6 MPa | 60 | 80.3 | [1] |

Experimental Workflow and Logic

The overall experimental workflow for the synthesis is depicted below, outlining the key stages from starting material to the purified final product.

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a comprehensive starting point for the synthesis of this compound. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood. The purity and identity of the synthesized compounds should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-2-chloro-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-chloro-3-fluorophenol is a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino, a hydroxyl, a chloro, and a fluoro group on a benzene ring, offers a versatile scaffold for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, alongside data for structurally similar analogs to facilitate comparative analysis. Detailed experimental protocols for determining key physicochemical properties are also presented, followed by a discussion of its potential synthetic applications.

Physicochemical Properties

Direct experimental data for this compound is limited in publicly accessible literature. However, by examining its structural analogs, we can infer its likely properties. The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (chloro, fluoro) groups creates a complex electronic environment that influences its physical and chemical characteristics.

General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅ClFNO | MySkinRecipes[1] |

| Molecular Weight | 161.56 g/mol | MySkinRecipes[1] |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

| Solubility | Not available | MySkinRecipes[1] |

Comparative Physicochemical Data of Structural Analogs

To provide context for the expected properties of this compound, the following table summarizes the available data for closely related compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| 4-Amino-2,6-dichloro-3-fluorophenol | C₆H₄Cl₂FNO | 196.01 | Not available | Not available | Not available |

| 4-Amino-3-fluorophenol | C₆H₆FNO | 127.12 | 134.0-144.0 | Not available | Not available |

| 4-Chloro-3-fluorophenol | C₆H₄ClFO | 146.55 | 54-56 | 84 (at 44 mmHg) | 8.52 (Predicted) |

| 4-Amino-2-chlorophenol | C₆H₆ClNO | 143.57 | 148.0-154.0 | Not available | Not available |

Note: The reactivity of aminophenols is influenced by the electronic effects of their substituents. The amino and hydroxyl groups are activating, while halogens have an electron-withdrawing inductive effect that deactivates the ring towards electrophilic substitution[2].

Synthesis and Reactivity

Halogenated aminophenols are valuable precursors in organic synthesis due to the presence of multiple reactive sites. The amino, hydroxyl, and halogen functionalities allow for a diverse range of chemical transformations.

General Synthetic Pathways

The synthesis of halogenated aminophenols often involves multi-step processes. For instance, a plausible route to compounds like this compound could involve the nitration of a suitable dichlorofluorobenzene, followed by nucleophilic aromatic substitution to introduce the hydroxyl group, and finally, the reduction of the nitro group to an amine[3]. Another approach involves the catalytic hydrogenation of a nitrophenol precursor[4]. For example, 4-amino-3-fluorophenol can be synthesized from o-fluoronitrobenzene[5].

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

-

Amino Group (-NH₂): Can be readily diazotized and converted to other functionalities or used in coupling reactions[3].

-

Hydroxyl Group (-OH): The phenolic hydroxyl group can be alkylated or acylated[3]. In an alkaline medium, the phenolic -OH is more reactive, while in a neutral medium, the -NH₂ group is more reactive[6].

-

Aromatic Ring: The interplay of the activating amino and hydroxyl groups and the deactivating chloro and fluoro groups directs the regioselectivity of electrophilic aromatic substitution reactions. The reactivity of halogens as leaving groups in nucleophilic aromatic substitution decreases down the group[7].

Potential Applications

The structural motifs present in this compound make it a valuable building block in several areas:

-

Pharmaceutical Synthesis: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, its analog 4-Amino-3-fluorophenol is a known intermediate in the synthesis of the multi-kinase inhibitor, Regorafenib[3].

-

Agrochemical Synthesis: Halogenated aminophenols are precursors in the production of herbicides, fungicides, and pesticides[8]. The specific halogenation pattern can influence the biological activity and metabolic stability of the final product[3].

-

Materials Science: Used in the preparation of dyes due to its reactivity and substitution pattern[1].

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of aromatic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is typically a sharp range of 0.5-1.0°C.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm[9].

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to determine an approximate melting point.

-

The apparatus is allowed to cool, and a second sample is heated slowly (1-2°C per minute) as the temperature approaches the approximate melting point[9].

-

The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂) are recorded. The melting range is reported as T₁-T₂[9].

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor[10].

Methodology (Micro-Boiling Point Method):

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube[10].

-

Apparatus: A Thiele tube or an aluminum block setup with a thermometer is used[10].

-

Procedure:

-

The fusion tube assembly is attached to a thermometer and heated slowly and uniformly[10].

-

The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube[10].

-

The heat source is removed, and the temperature is recorded at the moment the liquid is drawn back into the capillary tube. This temperature is the boiling point[11].

-

pKa Determination

The pKa value is a measure of the acidity of a compound. For phenols, it quantifies the tendency to donate the proton of the hydroxyl group.

Methodology (Spectrophotometric Titration):

-

Solution Preparation: A solution of the phenolic compound is prepared in a suitable solvent system, such as an acetonitrile-water mixture[12].

-

Apparatus: A UV-Vis spectrophotometer and a pH meter are required.

-

Procedure:

-

The absorbance spectrum of the compound is recorded at various pH values, achieved by adding small increments of a strong acid or base.

-

The pKa is determined by analyzing the changes in the absorbance spectrum as a function of pH. The Henderson-Hasselbalch equation is applied to the spectral data to calculate the pKa value[12]. Computational methods can also be used to predict pKa values for phenols with a high degree of accuracy[13][14][15].

-

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Qualitative Solubility Test):

-

Solvent Selection: A range of solvents with varying polarities is used, including water, diethyl ether, 5% NaOH solution, 5% NaHCO₃ solution, and 5% HCl solution[16].

-

Procedure:

-

A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube[16].

-

A small volume of the solvent (e.g., 0.75 mL) is added in portions, and the tube is shaken vigorously after each addition[16].

-

The compound is classified as soluble if it completely dissolves. If the compound is water-soluble, its acidity or basicity can be tested with litmus paper[17]. Solubility in acidic or basic solutions provides information about the functional groups present.

-

Visualization

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of a halogenated aminophenol like this compound, highlighting its role as a key intermediate.

Caption: Generalized synthetic workflow for halogenated aminophenols.

Safety Information

Halogenated aminophenols should be handled with care. For the analogous compound 4-Amino-3-fluorophenol, the safety data sheet indicates it is harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing cancer[18]. It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[19][20][21]. Avoid inhalation of dust and contact with skin and eyes[18].

Conclusion

This compound is a promising synthetic intermediate with significant potential in drug discovery and agrochemical development. While direct experimental data on its physicochemical properties are scarce, a comprehensive understanding can be built through the analysis of its structural analogs and the application of standard experimental methodologies. This guide provides a foundational resource for researchers working with this and related halogenated aminophenols, enabling a more informed approach to their synthesis, handling, and application.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of p-Aminophenol by Catalytic Hydrogenation of Nitrobenzene | Semantic Scholar [semanticscholar.org]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. studymind.co.uk [studymind.co.uk]

- 8. 4-Amino-2,6-dichloro-3-fluorophenol|CAS 118159-53-8 [benchchem.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 13. pubs.acs.org [pubs.acs.org]

- 14. afit.edu [afit.edu]

- 15. researchgate.net [researchgate.net]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemicalbook.com [chemicalbook.com]

- 19. echemi.com [echemi.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

A Technical Guide to 4-Amino-2-chloro-3-fluorophenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Amino-2-chloro-3-fluorophenol, a key intermediate in the synthesis of advanced pharmaceuticals. Its unique substitution pattern makes it a valuable building block in medicinal chemistry for the development of complex bioactive molecules.

Compound Identification and Properties

This compound is a substituted aromatic compound containing amino, chloro, fluoro, and hydroxyl functional groups. These features make it a versatile reagent for constructing complex molecular architectures, particularly in the field of drug discovery.

| Property | Data | Reference |

| CAS Number | 1003710-18-6 | [1][2] |

| Molecular Formula | C₆H₅ClFNO | |

| Molecular Weight | 161.56 g/mol | |

| Purity | ≥95% | [1] |

| Storage Condition | Room temperature, dry | [1] |

Role in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly noted for its application in the development of selective kinase inhibitors.[1] The presence of halogen atoms (chlorine and fluorine) and the reactive amino and hydroxyl groups allow for precise and selective functionalization, which is highly valuable in medicinal chemistry.

Caption: Logical workflow of this compound as a key intermediate.

Experimental Protocols: Synthesis

While specific literature on the synthesis of this compound is limited, a plausible synthetic route can be proposed based on established methodologies for analogous compounds. The following protocol is a representative example adapted from the synthesis of structurally related halogenated aminophenols.[3] This multi-step synthesis involves the protection of the amine, directed chlorination, and subsequent deprotection.

Workflow Overview

Caption: Proposed synthetic pathway for this compound.

Step 1: Acetylation of 4-Amino-3-fluorophenol (Amine Protection)

-

Reactants: 4-Amino-3-fluorophenol (1 eq.), Acetic Anhydride (1.2 eq.), and a suitable solvent (e.g., acetic acid or ethyl acetate).

-

Procedure:

-

Dissolve 4-Amino-3-fluorophenol in the chosen solvent in a reaction flask.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride to the solution while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield N-(4-hydroxy-2-fluorophenyl)acetamide.

-

Step 2: Regioselective Chlorination

-

Reactants: N-(4-hydroxy-2-fluorophenyl)acetamide (1 eq.), N-Chlorosuccinimide (NCS) (1.1 eq.), and a polar aprotic solvent (e.g., N,N-Dimethylformamide or Acetonitrile).

-

Procedure:

-

Dissolve the acetylated intermediate in the solvent in a flask protected from light.

-

Add N-Chlorosuccinimide portion-wise to the solution at room temperature. The hydroxyl and acetamido groups direct the electrophilic substitution to the ortho position.

-

Stir the reaction mixture for 12-24 hours at room temperature.

-

Monitor the formation of the chlorinated product by TLC or LC-MS.

-

Once the reaction is complete, quench with a solution of sodium sulfite.

-

Extract the product using an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(3-chloro-4-hydroxy-2-fluorophenyl)acetamide.

-

Step 3: Hydrolysis of the Amide (Deprotection)

-

Reactants: N-(3-chloro-4-hydroxy-2-fluorophenyl)acetamide (1 eq.), Aqueous Hydrochloric Acid (e.g., 6M HCl) or a base like Sodium Hydroxide.

-

Procedure:

-

Suspend the chlorinated intermediate in the aqueous acidic or basic solution.

-

Heat the mixture to reflux (typically 80-100 °C) for 4-8 hours.

-

Monitor the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If using acid, neutralize the solution with a base (e.g., NaOH) to precipitate the final product. If using a base, neutralize with an acid (e.g., HCl).

-

Filter the resulting solid, wash thoroughly with water to remove salts, and dry under vacuum.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

References

Spectroscopic Characterization of 4-Amino-2-chloro-3-fluorophenol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the predicted spectroscopic data for the novel compound 4-Amino-2-chloro-3-fluorophenol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Predicted Spectral Data

Due to the limited availability of public domain spectral data for this compound, the following data has been predicted based on the analysis of structurally similar compounds, including 2-amino-4-chlorophenol, and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted for a standard deuterated solvent, such as DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | 1H | OH |

| ~6.8 - 7.0 | Doublet | 1H | Ar-H |

| ~6.6 - 6.8 | Doublet | 1H | Ar-H |

| ~5.0 - 5.5 | Singlet (broad) | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 (d, ¹JCF) | C-F |

| ~140 - 145 | C-OH |

| ~135 - 140 | C-NH₂ |

| ~120 - 125 | C-Cl |

| ~115 - 120 | Ar-CH |

| ~110 - 115 | Ar-CH |

Note: The multiplicity of the carbon attached to fluorine is shown as a doublet (d) due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Strong, Broad | O-H Stretch |

| 3300 - 3400 | Medium | N-H Stretch (asymmetric & symmetric) |

| 1600 - 1620 | Medium | N-H Bend |

| 1450 - 1550 | Strong | C=C Aromatic Ring Stretch |

| 1200 - 1300 | Strong | C-O Stretch (Phenolic) |

| 1100 - 1200 | Strong | C-F Stretch |

| 750 - 850 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

The mass spectrum is predicted based on Electron Ionization (EI). The presence of chlorine will result in a characteristic M+2 isotope peak.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 161 | ~100 | [M]⁺ (with ³⁵Cl) |

| 163 | ~33 | [M+2]⁺ (with ³⁷Cl) |

| 126 | Variable | [M-Cl]⁺ |

| 98 | Variable | [M-Cl-CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the solid this compound sample.[1]

-

Dissolve the sample in 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1][2]

-

Ensure the solution is clear and homogenous. If necessary, filter the solution to remove any particulate matter.[1]

-

Transfer the solution into a clean, undamaged 8-inch NMR tube.[1]

Instrumentation and Data Acquisition:

-

The ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, a standard pulse sequence is used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.[3]

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[4]

-

Place a single drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[4]

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[4]

Instrumentation and Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

If the signal intensity is too low, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum.[4] If the intensity is too high, the plate should be cleaned and a more dilute solution used.[4]

Mass Spectrometry (Electron Ionization - EI)

Sample Preparation and Introduction:

-

Ensure the sample is pure and free of solvents.[5]

-

For volatile compounds, the sample can be introduced via a gas chromatograph (GC-MS).[6]

-

Alternatively, for solid samples, a direct insertion probe can be used.[5] The sample is placed in a capillary tube at the end of the probe.

Instrumentation and Data Acquisition:

-

The gaseous molecules are then bombarded with a beam of electrons, typically at 70 eV, causing ionization and fragmentation.[5][7][8]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion. The presence of a chlorine atom in the molecule will produce a characteristic isotopic pattern, with a significant peak at M+2 with approximately one-third the intensity of the molecular ion peak.[9]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like this compound.

Caption: Workflow for Synthesis and Characterization.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility and Stability of 4-Amino-2-chloro-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for evaluating the solubility and stability of 4-Amino-2-chloro-3-fluorophenol. As of the latest literature review, specific experimental data for this compound is not publicly available. Therefore, this guide utilizes data from structurally similar compounds to illustrate the principles and methodologies. All experimental protocols are based on established guidelines for active pharmaceutical ingredients and should be adapted and validated for the specific compound.

Introduction

This compound is a halogenated aromatic amine of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amino group, a hydroxyl group, and two different halogen atoms, makes it a versatile intermediate for the synthesis of complex bioactive molecules, including selective kinase inhibitors.[1] The physicochemical properties of this intermediate, particularly its solubility and stability, are critical parameters that influence its handling, formulation, and the overall success of its application in drug discovery and development. This guide provides a detailed overview of the theoretical considerations and practical experimental protocols for determining the solubility and stability of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its close structural analogs is presented in Table 1. These properties provide a preliminary understanding of the compound's behavior.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Chloro-3-fluorophenol | 4-Amino-3-fluorophenol | 4-Amino-2-chlorophenol |

| Molecular Formula | C₆H₅ClFNO | C₆H₄ClFO | C₆H₆FNO | C₆H₆ClNO |

| Molecular Weight | 161.56 g/mol | 146.55 g/mol [2] | 127.12 g/mol [3] | 143.57 g/mol [4] |

| Appearance | Not specified | White to salmon crystalline solid[5] | Light yellow to brown powder/crystal[6] | Brown to black crystals or powder[4] |

| Melting Point | Not specified | 54-56 °C[2] | 135-140 °C[6] | 148-154 °C[4] |

| Boiling Point | Not specified | 84 °C at 44 mmHg[2] | 79 °C at 15 mmHg[6] | Not specified |

| pKa (predicted) | Not specified | 8.52 ± 0.18[5] | Not specified | Not specified |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor for its absorption, distribution, and formulation. The presence of both a basic amino group and an acidic phenolic hydroxyl group in this compound suggests that its aqueous solubility will be highly pH-dependent.

Qualitative Solubility

While specific data for this compound is unavailable, the solubility of the closely related compound, 4-chloro-3-fluorophenol, has been reported.

Table 2: Qualitative Solubility of 4-Chloro-3-fluorophenol

| Solvent | Solubility | Reference |

| Chloroform | 50 mg/mL (soluble, clear, colorless) | [2] |

| Methanol | 1 g/10 mL (soluble, clear, colorless) | [2] |

| Water | Soluble | [2] |

Based on its structure, this compound is expected to be soluble in polar organic solvents. Due to the basic amino group, it should exhibit enhanced solubility in acidic aqueous solutions.[7]

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol is adapted from the World Health Organization (WHO) guidelines for determining the equilibrium solubility of APIs.[8][9]

Objective: To determine the equilibrium solubility of this compound in aqueous media across a physiologically relevant pH range.

Materials:

-

This compound

-

pH buffers: pH 1.2 (HCl), pH 4.5 (acetate), pH 6.8 (phosphate)[8]

-

Shaking incubator or water bath at 37 ± 1 °C

-

Centrifuge

-

Validated HPLC-UV or LC-MS method for quantification

-

pH meter

Procedure:

-

Add an excess amount of this compound to vials containing each of the pH buffers. The amount of excess solid should be sufficient to ensure that a saturated solution is achieved and that solid remains at the end of the experiment.

-

Seal the vials and place them in a shaking incubator at 37 ± 1 °C.

-

Agitate the samples for a predetermined period (e.g., 24 or 48 hours) to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium.[9]

-

After equilibration, visually inspect the samples to ensure excess solid is still present.

-

Centrifuge the samples at a high speed to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.45 µm PTFE).

-

Dilute the filtrate with an appropriate solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

-

Perform the experiment in triplicate for each pH condition.[8]

Data Presentation: The results should be presented in a table summarizing the mean solubility (e.g., in mg/mL or µg/mL) and standard deviation at each pH.

Stability Profile

Stability testing is essential to ensure that a chemical compound maintains its quality, purity, and potency over time under various environmental conditions. Key factors to investigate for this compound include thermal stability, photostability, and pH stability.

Thermal Stability

Aromatic amines and phenols can be susceptible to thermal degradation.[10][11] The stability of amines, in particular, can be influenced by temperature, the presence of CO₂, and other contaminants.[12][13][14]

Experimental Protocol for Thermal Stability Assessment:

Objective: To evaluate the thermal stability of this compound in solid state and in solution.

Materials:

-

This compound (solid and in a relevant solvent)

-

Stability chambers or ovens with controlled temperature and humidity

-

Validated stability-indicating HPLC method capable of separating the parent compound from potential degradation products.

Procedure:

-

Place accurately weighed samples of solid this compound in clear and amber glass vials.

-

Prepare solutions of the compound in a relevant solvent (e.g., a solvent used in a manufacturing process) and place them in sealed vials.

-

Expose the samples to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4, and 8 weeks). Include a control sample stored at a reference condition (e.g., 5°C or -20°C).

-

At each time point, withdraw samples and analyze them for the appearance of degradation products and any change in the concentration of the parent compound using the stability-indicating HPLC method.

-

For solid samples, also note any changes in physical appearance (e.g., color change).

Data Presentation: The results should be tabulated, showing the percentage of the parent compound remaining and the percentage of each degradation product at each time point and temperature.

Photostability

Exposure to light can cause photodegradation of chemical compounds. Photostability testing is crucial, especially for compounds that may be handled in lighted environments.[15][16]

Experimental Protocol for Photostability Testing:

This protocol is based on the ICH Q1B guidelines.[17][18]

Objective: To assess the intrinsic photostability of this compound and the need for light-resistant packaging.

Materials:

-

This compound (solid and in solution)

-

Photostability chamber equipped with a light source that produces a combination of visible and UV light (e.g., a D65/ID65 emission standard lamp or a combination of a cool white fluorescent and a near-UV lamp).[19]

-

Calibrated radiometers/lux meters.

-

Chemically inert transparent containers and light-resistant containers (e.g., amber glass vials).

-

Validated stability-indicating HPLC method.

Procedure:

-

Expose samples of the solid compound and solutions of the compound in transparent containers directly to the light source.

-

A control sample should be wrapped in aluminum foil to protect it from light and placed alongside the exposed samples to measure any degradation not caused by light.

-

The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[18]

-

After the exposure period, analyze the samples for any changes in physical appearance, purity, and the formation of degradation products using a validated HPLC method.

-

If significant degradation is observed, the test should be repeated with the compound in a light-resistant container to evaluate the protective efficacy of the packaging.[17]

Data Presentation: A table should summarize the results, comparing the assay of the parent compound and the levels of degradation products in the exposed, dark control, and unexposed control samples.

Potential Degradation Pathways

While no specific degradation pathways for this compound have been published, studies on the bacterial degradation of the isomeric compound 4-chloro-2-aminophenol (4C2AP) by Burkholderia sp. have identified a pathway involving enzymatic deamination to form 4-chlorocatechol, followed by ring cleavage.[20][21] This suggests that under certain conditions (e.g., microbial contamination), the amino group could be a site of initial degradation.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a logical workflow for the comprehensive evaluation of the solubility and stability of this compound.

Caption: General workflow for solubility and stability testing.

Postulated Bacterial Degradation Pathway (Based on an Isomer)

The following diagram illustrates the bacterial degradation pathway of 4-chloro-2-aminophenol, an isomer of the target compound. This is presented for informational purposes to highlight a potential route of biotransformation.

Caption: Bacterial degradation of 4-chloro-2-aminophenol.[20][21]

Conclusion

This technical guide outlines the critical importance of understanding the solubility and stability of this compound for its effective use in research and drug development. While specific data for this compound remains to be published, the provided experimental protocols, based on international guidelines, offer a robust framework for its comprehensive characterization. The data from structurally related compounds serve as a valuable preliminary reference. It is imperative that researchers conduct thorough, compound-specific experimental validation to establish a definitive solubility and stability profile for this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. 4-Chloro-3-fluorophenol 98 348-60-7 [sigmaaldrich.com]

- 3. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-2-chlorophenol, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4-Chloro-3-fluorophenol | 348-60-7 [m.chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. byjus.com [byjus.com]

- 8. who.int [who.int]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uknowledge.uky.edu [uknowledge.uky.edu]

- 14. Amine Thermal Degradation [bre.com]

- 15. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 16. researchgate.net [researchgate.net]

- 17. ema.europa.eu [ema.europa.eu]

- 18. database.ich.org [database.ich.org]

- 19. youtube.com [youtube.com]

- 20. Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-2-chloro-3-fluorophenol: A Versatile Synthetic Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Amino-2-chloro-3-fluorophenol is a halogenated aromatic compound featuring amino, chloro, fluoro, and hydroxyl functional groups. This unique substitution pattern makes it a highly valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures in the pharmaceutical and agrochemical industries. The presence of multiple reactive sites allows for a wide range of chemical transformations, enabling the synthesis of diverse scaffolds for drug discovery and development. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its utility as a synthetic intermediate.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be estimated based on data from structurally similar compounds. The following table summarizes key physicochemical information, including data for related aminophenols to provide a comparative context.

| Property | This compound | 4-Amino-3-fluorophenol | 4-Amino-2-chlorophenol | 4-Chloro-3-fluorophenol |

| CAS Number | 847872-09-7, 1003710-18-6[1] | 399-95-1 | 3964-52-1[2] | 348-60-7 |

| Molecular Formula | C₆H₅ClFNO[1][3] | C₆H₆FNO | C₆H₆ClNO[2] | C₆H₄ClFO |

| Molecular Weight | 161.56 g/mol [1][3] | 127.12 g/mol | 143.57 g/mol [2] | 146.55 g/mol |

| Appearance | Likely a solid | Brown crystal | Light brown crystalline solid[4] | Solid |

| Melting Point | Not reported | Not reported | 140 °C[4] | 54-56 °C |

| Boiling Point | Not reported | Not reported | Not reported | 84 °C / 44 mmHg |

| Solubility | Not reported | Not reported | Not reported | Chloroform: soluble 50 mg/mL |

Proposed Synthetic Pathways

Experimental Protocol: Reduction of a Nitroaromatic Precursor (General Procedure)

This protocol is a generalized procedure based on common methods for the reduction of nitroaromatic compounds to anilines. The specific conditions for the synthesis of this compound would require optimization.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitroaromatic precursor (e.g., 2-chloro-3-fluoro-1-nitrobenzene) and a suitable solvent such as ethanol or acetic acid.

-

Addition of Reducing Agent: Carefully add a reducing agent. Common choices include iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid), or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst or excess iron. The filtrate is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extraction and Purification: The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired aminophenol.

Reactivity and Applications in Synthesis

The unique arrangement of functional groups in this compound makes it a versatile intermediate for a variety of chemical transformations.

-

Amino Group: The amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents. It can also participate in N-alkylation, N-acylation, and coupling reactions to form amides, sulfonamides, and ureas.

-

Hydroxyl Group: The phenolic hydroxyl group can be O-alkylated or O-acylated to form ethers and esters, respectively.

-

Aromatic Ring: The halogen substituents (chloro and fluoro) can be utilized in cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations to form carbon-carbon or carbon-nitrogen bonds. The electron-donating amino and hydroxyl groups and the electron-withdrawing halogen atoms influence the regioselectivity of further electrophilic aromatic substitution reactions.

Potential Role in the Synthesis of Kinase Inhibitors

The structural motif of substituted aminophenols is prevalent in many biologically active molecules, including kinase inhibitors used in cancer therapy. For instance, the related compound 4-amino-3-fluorophenol is a key intermediate in the synthesis of regorafenib, a multi-kinase inhibitor.[5] This suggests that this compound could serve as a valuable building block for the development of novel kinase inhibitors.

Safety and Handling

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials. One supplier suggests storage at 2-8°C under an inert atmosphere.[3]

Conclusion

This compound is a promising synthetic building block with significant potential in the development of novel pharmaceuticals and agrochemicals. Its multifunctionality allows for the creation of diverse and complex molecular structures. While detailed experimental data for this specific compound is currently limited, the known chemistry of its structural analogs provides a strong foundation for its exploration and utilization in organic synthesis. As research in medicinal chemistry continues to advance, the demand for unique and versatile building blocks like this compound is expected to grow, paving the way for the discovery of new and improved therapeutic agents.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Amino-2-chloro-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the electrophilic aromatic substitution (EAS) of 4-Amino-2-chloro-3-fluorophenol. Due to the limited availability of direct experimental data for this specific, highly substituted phenol, this document leverages established theoretical principles of organic chemistry and data from structurally analogous compounds to predict reactivity, regioselectivity, and to propose plausible experimental protocols. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis and modification of complex aromatic building blocks for pharmaceutical and agrochemical applications.

Molecular Structure and Reactivity Analysis

This compound is a polysubstituted aromatic ring featuring a complex interplay of activating and deactivating groups. The regioselectivity of electrophilic aromatic substitution on this substrate is determined by the cumulative electronic and steric effects of the four substituents:

-

-OH (Hydroxyl): A strongly activating, ortho, para-directing group. It donates electron density to the ring via a strong +M (mesomeric) effect.

-

-NH2 (Amino): An even more strongly activating, ortho, para-directing group than the hydroxyl group, also operating through a powerful +M effect.

-

-Cl (Chloro): A deactivating, ortho, para-directing group. It withdraws electron density through a -I (inductive) effect but donates electron density via a +M effect. The inductive effect is dominant, leading to overall deactivation.

-

-F (Fluoro): Similar to the chloro group, fluorine is a deactivating, ortho, para-director. Its -I effect is stronger than that of chlorine, but its +M effect is weaker.

The positions on the aromatic ring are numbered as follows:

Caption: Numbering of the carbon atoms in this compound.

Predicted Regioselectivity:

The two available positions for electrophilic attack are C-5 and C-6. The directing effects of the substituents are summarized in the following diagram:

Caption: Analysis of directing effects for electrophilic aromatic substitution.

Based on this analysis, the C-5 position is predicted to be the major site of electrophilic attack. This is due to the powerful ortho-directing effect of the amino group, which is a stronger activator than the hydroxyl group. While the C-6 position is ortho to the hydroxyl group, it is also ortho to the deactivating fluorine atom, which may sterically and electronically disfavor attack at this position.

Proposed Electrophilic Aromatic Substitution Reactions and Protocols

Given the high activation of the ring by the amino and hydroxyl groups, reactions are expected to proceed under mild conditions. However, the amino group is susceptible to oxidation, especially in nitration reactions, and both the amino and hydroxyl groups can react with Lewis acids in Friedel-Crafts reactions. Therefore, protection of these groups may be necessary to achieve the desired outcomes.

Nitration

Direct nitration of aminophenols can be challenging. A common strategy involves the protection of the amino group as an acetamide, which is less activating and prevents oxidation.

Hypothetical Quantitative Data for Nitration:

| Product | Predicted Major/Minor | Hypothetical Yield (%) |

| 5-Nitro-4-amino-2-chloro-3-fluorophenol | Major | 75-85 |

| 6-Nitro-4-amino-2-chloro-3-fluorophenol | Minor | 5-15 |

| Other isomers/side products | Trace | <5 |

Proposed Experimental Protocol for Nitration (with protection):

Caption: Proposed workflow for the nitration of this compound.

-

Protection: Dissolve this compound in glacial acetic acid. Add acetic anhydride and heat the mixture to reflux for 1-2 hours to form 4-acetamido-2-chloro-3-fluorophenol.

-

Nitration: Cool the acetylated product in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10°C.

-

Work-up: Pour the reaction mixture over ice and collect the precipitated product by filtration.

-

Deprotection: Reflux the nitrated intermediate in aqueous acid (e.g., HCl) or base (e.g., NaOH) to hydrolyze the amide and yield the final product.

Halogenation (Bromination)

Halogenation of highly activated phenols can often proceed without a Lewis acid catalyst.

Hypothetical Quantitative Data for Bromination:

| Product | Predicted Major/Minor | Hypothetical Yield (%) |

| 5-Bromo-4-amino-2-chloro-3-fluorophenol | Major | 80-90 |

| 6-Bromo-4-amino-2-chloro-3-fluorophenol | Minor | 5-10 |

| Dibrominated products | Trace | <5 |

Proposed Experimental Protocol for Bromination:

-

Dissolve this compound in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with stirring.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product.

Friedel-Crafts Acylation

Friedel-Crafts reactions are generally not successful on rings containing strongly deactivating groups or amino groups that can coordinate with the Lewis acid catalyst. Protection of both the amino and hydroxyl groups would likely be necessary.

Hypothetical Quantitative Data for Acylation (with protection):

| Product (after deprotection) | Predicted Major/Minor | Hypothetical Yield (%) |

| 5-Acetyl-4-amino-2-chloro-3-fluorophenol | Major | 60-70 |

| 6-Acetyl-4-amino-2-chloro-3-fluorophenol | Minor | <10 |

Proposed Experimental Protocol for Acylation (with protection):

-

Protection: Protect the amino group as an acetamide and the hydroxyl group as an acetate ester.

-

Acylation: Dissolve the protected substrate in a suitable solvent (e.g., dichloromethane). Add a Lewis acid (e.g., AlCl3) followed by the acylating agent (e.g., acetyl chloride) at low temperature.

-

Work-up and Deprotection: Quench the reaction with ice/HCl, extract the product, and then perform sequential hydrolysis of the ester and amide protecting groups.

Signaling Pathways and Mechanistic Diagrams

The fundamental mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity.

Caption: Generalized mechanism for electrophilic aromatic substitution.

Conclusion

The electrophilic aromatic substitution of this compound is predicted to be a regioselective process, primarily yielding substitution at the C-5 position. This is governed by the powerful activating and ortho-directing nature of the amino group. Experimental approaches to the synthesis of derivatives of this molecule should consider the use of protecting groups for the amino and hydroxyl functionalities to avoid side reactions and to ensure controlled substitution. The protocols and data presented in this guide, while based on established chemical principles and extrapolated from related compounds, provide a solid framework for initiating further research and development in this area. Direct experimental verification is recommended to confirm the predictions made herein.

The Versatile Scaffold: Unlocking the Potential of 4-Amino-2-chloro-3-fluorophenol Derivatives in Research and Development

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unique molecular architecture of 4-Amino-2-chloro-3-fluorophenol, characterized by a strategic arrangement of electron-donating and electron-withdrawing groups, presents a compelling scaffold for the development of novel chemical entities with significant potential in pharmaceuticals and agrochemicals. This in-depth technical guide explores the burgeoning applications of its derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying scientific principles.

Core Applications and Synthetic Versatility

This compound and its analogs are recognized as valuable building blocks in organic synthesis.[1][2] The presence of amino, hydroxyl, chloro, and fluoro substituents on the aromatic ring allows for a diverse range of chemical modifications, making it a versatile precursor for complex molecules.[1] Its structural features are particularly advantageous in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where precise molecular tailoring is crucial for biological activity and metabolic stability.[1][3]

Pharmaceutical Potential: A Focus on Kinase Inhibition

A primary area of interest for this compound derivatives lies in the field of medicinal chemistry, particularly in the development of selective kinase inhibitors.[2] While specific data for this compound derivatives is emerging, extensive research on structurally similar fluorinated aminophenol derivatives has demonstrated their potential as potent inhibitors of key kinases involved in oncogenic signaling pathways, such as the RAF/MEK/ERK cascade.[4]

The strategic incorporation of fluorine is known to enhance metabolic stability and binding affinity.[4] The chloro and fluoro substituents on the this compound scaffold can be exploited to achieve selective interactions within the ATP-binding pockets of various kinases.

Derivatives of the closely related 4-amino-3-chlorobenzoate have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5][6] This further underscores the potential of the aminophenol scaffold in designing targeted anticancer agents.

To illustrate the potential potency of this class of compounds, the following table summarizes the in vitro biochemical and cellular potency of a series of benzimidazole reverse amides which incorporate a fluorinated aminophenol-like moiety. These compounds were evaluated for their inhibitory activity against the BRAFV600E kinase and their ability to suppress the phosphorylation of ERK (p-ERK), a downstream effector in the RAF/MEK/ERK pathway.[4]

| Compound ID | R' Group | BRAFV600E IC50 (µM) | p-ERK EC50 (µM) |

| 2 | 3-t-Bu | 0.003 | 0.04 |

| 9 | 3-Et | <0.0004 | 0.1 |

| 10 | 3-iPr | <0.0004 | 0.05 |

| 11 | 3-OCHF3 | 0.0004 | 0.1 |

| 12 | 3-CF3 | 0.003 | 0.4 |

| 13 | 4-t-Bu | 0.009 | 0.05 |

| 14 | 4-Et | 0.001 | 0.08 |

| 15 | 4-iPr | 0.004 | 0.09 |

| 16 | 4-OCHF3 | 0.001 | 0.1 |

| 17 | 4-CF3 | 0.004 | 0.05 |

| 18 | 2-F, 5-CF3 | 0.001 | 0.09 |

Data adapted from a study on N-(4-hydroxy-3-(trifluoromethyl)phenyl) amide derivatives.[4]

Agrochemical Applications

The halogenation pattern in aminophenol derivatives can significantly influence the biological activity and metabolic stability of agrochemicals.[1] The this compound scaffold, with its unique combination of halogens, offers a promising starting point for the development of novel herbicides, fungicides, and insecticides. While specific examples are not yet widely published, the known utility of related compounds like 4-Amino-2,6-dichlorophenol in this sector highlights the potential.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the core scaffold and the biological evaluation of its derivatives, based on established protocols for analogous compounds.

Synthesis of this compound Derivatives (General Approach)

A common strategy for the synthesis of derivatives involves the acylation of the amino group of this compound with a carboxylic acid of interest. This can be achieved through standard amide bond formation protocols.

Generalized Synthetic Workflow:

Figure 1. General workflow for the synthesis of N-acyl derivatives.

Detailed Protocol for Amide Bond Formation:

-

Activation of Carboxylic Acid: In an inert atmosphere, dissolve the desired carboxylic acid (1.1 equivalents) in a suitable anhydrous solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU, 1.1 eq.) and a base (e.g., DIPEA, 2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.[4]

-

Amide Bond Formation: To the activated carboxylic acid mixture, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise. Stir the reaction mixture at room temperature for 12-24 hours.[4]

-

Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.[4]

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).

In Vitro Kinase Inhibition Assay (General Protocol)

The following protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of synthesized compounds against a target kinase (e.g., BRAFV600E, EGFR, VEGFR).[4]

Experimental Workflow for Kinase Assay:

Figure 2. Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO to achieve a range of concentrations for IC50 determination.[4]

-

Reaction Mixture Preparation: In a 96-well plate, combine the recombinant target kinase enzyme, a suitable substrate (e.g., a peptide substrate), and the diluted test compounds in a kinase assay buffer.[4]

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.[4]

-

Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).[4]

-

Signal Detection: Terminate the reaction and add a detection reagent (e.g., a luciferase-based ATP detection reagent) to measure the amount of ATP remaining, which is inversely proportional to the kinase activity.[4]

-

Data Analysis: Read the luminescence using a plate reader. Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]

Signaling Pathway Context: The RAF/MEK/ERK Cascade

Many of the potential pharmaceutical applications of this compound derivatives, particularly in oncology, are predicated on their ability to inhibit key signaling pathways that drive cell proliferation and survival. The RAS/RAF/MEK/ERK pathway is a critical cascade that is frequently hyperactivated in various cancers.

Figure 3. The RAF/MEK/ERK signaling pathway and the potential point of inhibition.

As illustrated, derivatives of this compound could potentially be designed to target and inhibit RAF kinases, thereby blocking the downstream signaling that leads to uncontrolled cell growth.

Conclusion

The this compound scaffold represents a promising starting point for the discovery and development of novel, high-value molecules in both the pharmaceutical and agrochemical sectors. The data from analogous compounds strongly suggest the potential for developing potent kinase inhibitors, and the versatile chemistry of the core structure allows for extensive derivatization to optimize activity, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate new derivatives based on this versatile chemical scaffold. Further exploration of this compound and its derivatives is warranted to fully unlock its therapeutic and commercial potential.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of 4-Amino-2-chloro-3-fluorophenol: A Technical Guide for Researchers

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Amino-2-chloro-3-fluorophenol was publicly available at the time of this writing. The following in-depth technical guide has been compiled by extrapolating data from structurally analogous compounds, including 4-Amino-3-fluorophenol, 4-Chloro-3-fluorophenol, and 2-Amino-4-chlorophenol. This information is intended for researchers, scientists, and drug development professionals and must be supplemented by a thorough internal risk assessment before handling this chemical.

This guide provides a comprehensive overview of the potential hazards, necessary precautions, and emergency procedures for handling this compound in a laboratory setting. Given the presence of amino, chloro, and fluoro functional groups on a phenol backbone, this compound is expected to possess significant biological activity and potential toxicity.

Hazard Identification and Classification

Based on the hazard profiles of structurally similar compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. The presence of halogen and amine groups on the aromatic ring suggests potential for skin and eye irritation, sensitization, and possible carcinogenicity.

A summary of the anticipated GHS classifications, extrapolated from analogous compounds, is presented below.

Table 1: Extrapolated GHS Hazard Classifications

| Hazard Class | Hazard Category | Extrapolated From Analogs |

| Acute Toxicity, Oral | Category 4 | 4-Amino-3-fluorophenol, 2-Amino-4-chlorophenol[1][2][3] |

| Skin Corrosion/Irritation | Category 2 | 4-Chloro-3-fluorophenol, 2-Amino-4-chlorophenol[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | 4-Chloro-3-fluorophenol[4] |

| Skin Sensitization | Category 1 | 4-Amino-3-fluorophenol[1][2] |

| Carcinogenicity | Category 1B/2 | 4-Amino-3-fluorophenol, 2-Amino-4-chlorophenol[1][2][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | 4-Chloro-3-fluorophenol[4] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Chronic 2 | 4-Amino-3-fluorophenol[1] |

Physicochemical Properties

While experimental data for this compound is not available, the properties of similar compounds can provide an estimation. It is expected to be a solid at room temperature.

Table 2: Physicochemical Data of Analogous Compounds

| Property | 4-Amino-3-fluorophenol | 4-Chloro-3-fluorophenol | 2-Amino-4-chlorophenol |

| Molecular Formula | C₆H₆FNO[1] | C₆H₄ClFO[4] | C₆H₆ClNO[3] |

| Molecular Weight | 127.12 g/mol [1] | 146.55 g/mol [6] | 143.57 g/mol [3] |

| Appearance | Brown crystal[7] | Light red solid[4] | Light brown colored crystalline solid[3] |

| Melting Point | 218°C (dec.)[7] | 54-56 °C[6] | Not Available |

| Boiling Point | 79°C at 15mmHg[7] | 84°C at 44 mmHg[6] | Not Available |

| Solubility | Soluble in acetonitrile[1] | Soluble in chloroform[6] | Insoluble in water[3] |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][7][8] A designated area for handling this compound should be established.

3.1. Engineering Controls

-

Fume Hood: All weighing and transfers of solid material and preparation of solutions must be performed in a chemical fume hood to minimize inhalation exposure.[8]

-

Ventilation: Ensure general laboratory ventilation is adequate.[7]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE) A comprehensive PPE protocol is mandatory.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Citations |

| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Protects against dust particles and splashes.[2][7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. A flame-retardant lab coat and impervious clothing should be worn. | Prevents skin contact, irritation, and potential sensitization.[2][7] |

| Respiratory Protection | For operations that may generate dust, a full-face respirator with an appropriate particulate filter should be used if exposure limits are exceeded or irritation is experienced. | Minimizes the risk of inhaling harmful dust.[2][7] |

3.3. Hygiene Measures

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[7]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed separately.[2][7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[7]

Storage and Disposal

4.1. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]

-

Store locked up and away from incompatible materials such as strong oxidizing agents.[7][9]

-

The storage area should be clearly labeled.

4.2. Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

-

Do not allow the chemical to enter drains or the environment.[7] Spillage should be collected and treated as hazardous waste.[7]

Emergency Procedures

Table 4: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention.[4][7] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][9] |

5.1. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides, carbon oxides, and hydrogen halides.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

5.2. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust and contact with the substance.[2][7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Containment and Cleaning Up: Sweep up the spilled solid and place it in a suitable, closed container for disposal. Avoid generating dust.[9][10]

Visualized Workflows and Hazard Relationships

The following diagrams illustrate the safe handling workflow and the interconnected nature of the potential hazards associated with this compound.

Caption: Safe Handling Workflow for this compound.

Caption: Extrapolated Hazard Profile of this compound.

References

- 1. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. ICSC 1652 - 2-AMINO-4-CHLOROPHENOL [chemicalsafety.ilo.org]

- 6. 4-Chloro-3-fluorophenol 98 348-60-7 [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Utilization of 4-Amino-2-chloro-3-fluorophenol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Amino-2-chloro-3-fluorophenol as a key intermediate in pharmaceutical research and development. Due to its unique substitution pattern, this compound serves as a valuable building block for the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitors.[1] The strategic placement of amino, hydroxyl, chloro, and fluoro groups allows for a variety of chemical transformations, making it an attractive starting material for medicinal chemists.

Potential Applications in Pharmaceutical Synthesis

This compound is an important intermediate in the synthesis of various pharmaceutical compounds. The presence of multiple functional groups offers several handles for synthetic modifications:

-

Amino Group: The amino group can be readily diazotized and converted to other functionalities or utilized in coupling reactions to form amides, sulfonamides, or ureas.

-